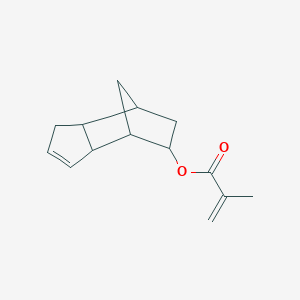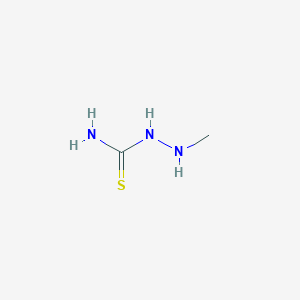
Polyimidazoline, quaternized
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;terephthalic acid is a complex organic compound that combines the properties of both an amine and a carboxylic acid. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields. It is often used in the synthesis of polymers, resins, and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, usually a strong base like sodium hydroxide, to facilitate the formation of the desired product. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors where the reactants are mixed and reacted under high pressure and temperature. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified through distillation and crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and imides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, imides, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds and as a chelating agent.
Industry: The compound is used in the production of resins, adhesives, and coatings due to its excellent chemical stability and reactivity.
Mécanisme D'action
The mechanism by which N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The compound’s multiple amino groups allow it to act as a chelating agent, binding to metal ions and facilitating various chemical reactions. The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to its diverse range of applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler amine with similar reactivity but fewer functional groups.
Diethylenetriamine: Contains an additional amino group, offering more complex reactivity.
Triethylenetetramine: Contains even more amino groups, providing higher chelating ability.
Uniqueness
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine stands out due to its balanced combination of multiple amino groups and its ability to form stable complexes. This makes it highly versatile and useful in a wide range of applications, from industrial production to advanced scientific research.
Propriétés
Numéro CAS |
68187-22-4 |
|---|---|
Formule moléculaire |
C14H24N4O4 |
Poids moléculaire |
312.36 g/mol |
Nom IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C6H18N4/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-1-3-9-5-6-10-4-2-8/h1-4H,(H,9,10)(H,11,12);9-10H,1-8H2 |
Clé InChI |
OYFGMZMOWNKEEH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCN)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCN)N |
| 68187-22-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















